molecular formula C22H19N5 B11322362 8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11322362
M. Wt: 353.4 g/mol
InChI Key: IHFKANISJGYJDL-UHFFFAOYSA-N
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Description

8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-triazolo[1,5-a]pyridine

Uniqueness

8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C22H19N5

Molecular Weight

353.4 g/mol

IUPAC Name

11,12-dimethyl-4-(2-methylphenyl)-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H19N5/c1-14-9-7-8-12-18(14)20-24-22-19-15(2)16(3)27(17-10-5-4-6-11-17)21(19)23-13-26(22)25-20/h4-13H,1-3H3

InChI Key

IHFKANISJGYJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5)C)C

Origin of Product

United States

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